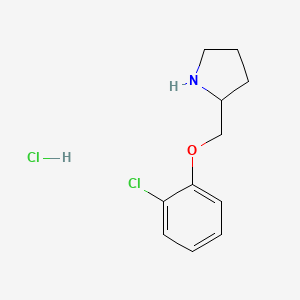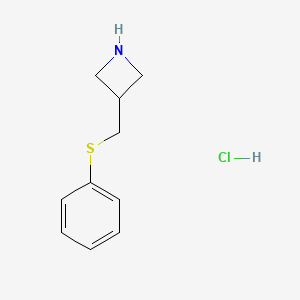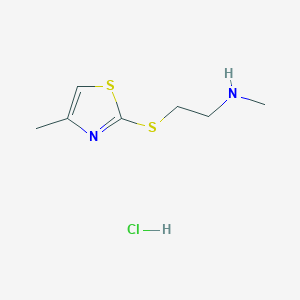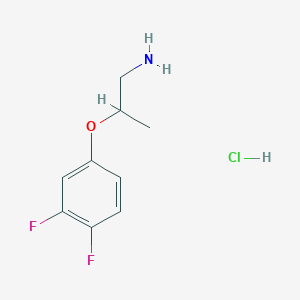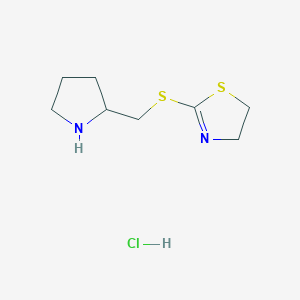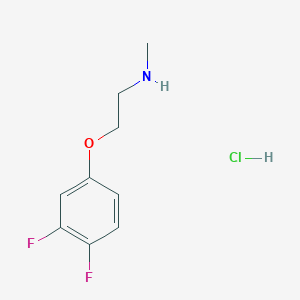
2-(Cyclooctylmethyl)piperidine hydrochloride
Descripción general
Descripción
2-(Cyclooctylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H28ClN . It has a molecular weight of 245.83 g/mol .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine derivatives involves hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of 2-(Cyclooctylmethyl)piperidine hydrochloride consists of 14 carbon atoms, 28 hydrogen atoms, one nitrogen atom, and one chlorine atom .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Synthesis of Medicinal Compounds
2-(Cyclooctylmethyl)piperidine hydrochloride: is a valuable intermediate in the synthesis of medicinal compounds. Its piperidine core is a common motif in pharmaceuticals, and its derivatives are found in over twenty classes of drugs . The compound’s structure allows for the creation of diverse pharmacologically active molecules, particularly in the development of novel therapeutic agents.
Anticancer Applications
Piperidine derivatives, including those derived from 2-(Cyclooctylmethyl)piperidine hydrochloride , have shown promise in anticancer research. They can be designed to interact with specific cellular targets, potentially leading to new treatments for various types of cancer .
Antimicrobial and Antifungal Agents
The structural flexibility of 2-(Cyclooctylmethyl)piperidine hydrochloride enables the design of antimicrobial and antifungal agents. By modifying the piperidine ring, researchers can develop compounds with specific mechanisms of action against microbial and fungal pathogens .
Neuropharmacological Agents
Piperidine derivatives are key in neuropharmacology, where they serve as building blocks for drugs targeting neurological disorders2-(Cyclooctylmethyl)piperidine hydrochloride can be used to synthesize compounds with potential applications in treating conditions such as Alzheimer’s disease, depression, and schizophrenia .
Cardiovascular Drugs
The piperidine moiety is significant in the development of cardiovascular drugs. Derivatives of 2-(Cyclooctylmethyl)piperidine hydrochloride may lead to new treatments for hypertension and other heart-related conditions by affecting vascular smooth muscle function and blood flow .
Analgesics and Anti-inflammatory Drugs
Due to its structural properties, 2-(Cyclooctylmethyl)piperidine hydrochloride can be transformed into analgesic and anti-inflammatory drugs. These compounds can modulate pain pathways and inflammatory responses, offering potential relief for chronic pain and inflammatory diseases .
Antiviral and Antimalarial Agents
Research into piperidine derivatives also extends to antiviral and antimalarial agents2-(Cyclooctylmethyl)piperidine hydrochloride could be a precursor for drugs that inhibit viral replication or disrupt the life cycle of malaria parasites .
Discovery of Natural Product Analogues
Natural products containing the piperidine ring, such as piperine, exhibit various biological activities2-(Cyclooctylmethyl)piperidine hydrochloride can be used to synthesize analogues of these natural compounds, potentially enhancing their efficacy or reducing side effects .
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives have been found to interact with various receptors and enzymes in the body . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors .
Mode of Action
For example, some piperidine derivatives act as competitive antagonists, binding to the active site of an enzyme or receptor and preventing its normal substrate or ligand from binding .
Biochemical Pathways
For instance, some piperidine derivatives have been found to affect the signaling pathways of neurotransmitters in the brain .
Pharmacokinetics
The compound’s molecular weight is reported to be 24583 , which could influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been associated with various cellular effects, such as inhibition of cell migration and cell cycle arrest .
Propiedades
IUPAC Name |
2-(cyclooctylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N.ClH/c1-2-4-8-13(9-5-3-1)12-14-10-6-7-11-15-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHWEGQEVHKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





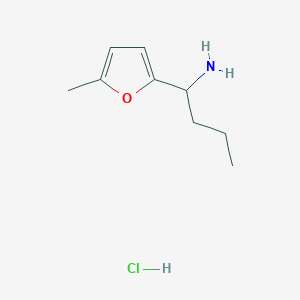
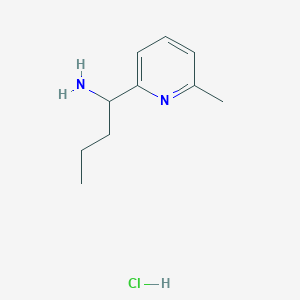
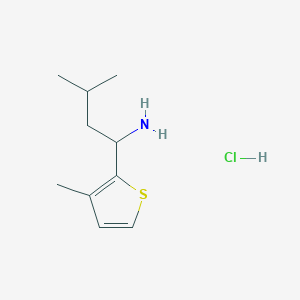
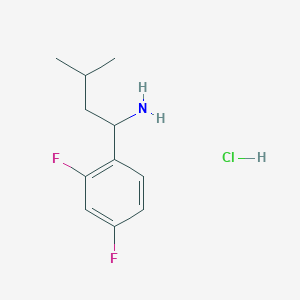
![Methyl 2,5-dioxo-[1,3'-bipyrrolidine]-5'-carboxylate](/img/structure/B1432830.png)
